molecular formula C23H22N6O2 B12408563 Momelotinib-d10

Momelotinib-d10

Cat. No.: B12408563
M. Wt: 424.5 g/mol
InChI Key: ZVHNDZWQTBEVRY-JGCLOKBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Momelotinib's Preclinical Biological Activities and Research Significance

Momelotinib (B1663569) is an ATP-competitive inhibitor of several kinases, primarily targeting the Janus kinase (JAK) family and Activin A receptor, type 1 (ACVR1). nih.govcancer-research-network.com Its research significance stems from its multimodal mechanism of action, which addresses multiple pathological features of myelofibrosis, a myeloproliferative neoplasm. ojjaarahcp.comnih.gov

Preclinical studies have demonstrated that Momelotinib potently inhibits JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. medicom-publishers.com Dysregulation of this pathway is a hallmark of myelofibrosis, leading to splenomegaly (enlarged spleen) and other constitutional symptoms through the overproduction of inflammatory cytokines. nih.govhematologyandoncology.netyoutube.com By inhibiting JAK1 and JAK2, Momelotinib can suppress this hyperactive signaling. nih.govdrugs.com

Uniquely among many JAK inhibitors, Momelotinib also potently inhibits ACVR1, also known as activin receptor-like kinase-2 (ALK2). hematologyandoncology.netnih.gov ACVR1 is a key regulator of hepcidin (B1576463), a hormone that controls iron homeostasis. nih.gov In chronic inflammatory states like myelofibrosis, hepcidin levels are often elevated, leading to iron-restricted anemia. youtube.com Momelotinib's inhibition of ACVR1 leads to decreased hepcidin production, which in turn improves iron availability for erythropoiesis and can ameliorate anemia. nih.govresearchgate.netgsk.com This dual inhibition of the JAK-STAT pathway and the ACVR1-hepcidin axis makes Momelotinib a compound of significant interest in preclinical research. nih.govnih.gov The major circulating metabolite of Momelotinib, known as M21, is also pharmacologically active. nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of Momelotinib

Target KinaseInhibitory Concentration (IC50)Reference
JAK111 nM nih.gov
JAK126.9 nM cancer-research-network.comnih.gov
JAK218 nM nih.gov
JAK21.4 nM cancer-research-network.comnih.gov
ACVR1/ALK28.4 nM nih.gov
JAK3155 nM nih.gov
TYK217 nM nih.gov

Principles and Academic Rationale for Deuteration in Pharmaceutical Research

Deuteration, the selective replacement of hydrogen (¹H) atoms with their stable, non-radioactive isotope deuterium (B1214612) (²H or D), is a strategic tool in pharmaceutical research. wikipedia.orgnih.gov This subtle structural modification can have profound effects on a molecule's metabolic stability and is invaluable for creating superior analytical reagents. nih.govgoogle.com

The scientific rationale for deuteration is largely based on the deuterium kinetic isotope effect (KIE). portico.org The bond between carbon and deuterium (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. tandfonline.comunibestpharm.com This difference arises from the greater mass of the deuterium atom (one proton and one neutron) compared to protium (B1232500) (a single proton). youtube.com

Due to its higher mass, the C-D bond vibrates at a lower frequency than the C-H bond, resulting in a lower zero-point energy. portico.org Consequently, more energy is required to reach the transition state to cleave a C-D bond compared to a C-H bond. portico.org When the cleavage of a C-H bond is the rate-determining step in a chemical reaction, such as in drug metabolism mediated by cytochrome P450 (CYP) enzymes, substituting hydrogen with deuterium can significantly slow down the reaction rate. nih.govtandfonline.comnih.gov This phenomenon can lead to improved pharmacokinetic profiles by increasing the drug's half-life and reducing the formation of certain metabolites. nih.govsimsonpharma.com

The use of stable isotope-labeled compounds, including deuterated analogs, is a cornerstone of modern drug development research. acs.orgmetsol.com These compounds serve as indispensable tools in a variety of analytical and metabolic studies. simsonpharma.com

One of the most critical applications is their use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). scinews.uzpharmaffiliates.comthalesnano.com A deuterated internal standard is considered the "gold standard" because its physicochemical properties—such as extraction efficiency, chromatographic retention time, and ionization response—are nearly identical to the non-labeled analyte. scinews.uz However, it is easily distinguished by the mass spectrometer due to its higher mass, allowing for highly accurate and precise quantification of the drug in complex biological matrices like plasma or urine. scinews.uzthalesnano.com

Furthermore, stable isotope labeling is used extensively in absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgnih.gov By using labeled compounds, researchers can trace the metabolic fate of a drug, identify and characterize metabolites, and elucidate metabolic pathways without the need for radioactive isotopes. acs.org

Table 2: Key Research Applications of Deuterated Compounds

Application AreaScientific Rationale and ObjectiveReference
Internal Standard for Mass SpectrometryProvides a near-perfect control for quantification. The deuterated standard has identical chemical behavior to the analyte but a different mass, enabling precise measurement by correcting for sample loss during preparation and instrumental variability. scinews.uzpharmaffiliates.comthalesnano.com
Pharmacokinetic (PK) StudiesEnables accurate determination of drug concentration over time in biological fluids. This is crucial for calculating key PK parameters like half-life, clearance, and bioavailability. simsonpharma.comscinews.uz
Drug Metabolism (ADME) StudiesActs as a tracer to follow the biotransformation of a drug in vivo or in vitro, helping to identify metabolic pathways and the structures of resulting metabolites without using radiolabels. acs.orgnih.gov
Improving Metabolic StabilityLeverages the Kinetic Isotope Effect to slow down metabolic breakdown at specific molecular sites, potentially improving a drug's half-life or reducing the formation of toxic metabolites. nih.govtandfonline.comunibestpharm.comsimsonpharma.com

Research Focus on Momelotinib-d10: Objectives and Scope

This compound is a stable isotope-labeled analog of Momelotinib. The primary research objective for this compound is to serve as a high-fidelity internal standard for the quantitative analysis of Momelotinib in various biological samples.

The scope of its application is centered on the development, validation, and execution of bioanalytical methods, predominantly using LC-MS/MS. researchgate.netnih.govnih.gov These methods are essential for supporting preclinical research, including pharmacokinetic studies in animal models. By incorporating this compound into the analytical workflow, researchers can achieve the high levels of accuracy, precision, and reliability required to characterize the absorption, distribution, metabolism, and excretion of Momelotinib. This ensures that the data generated from preclinical studies are robust and suitable for making critical decisions in the drug development process.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[cyano(dideuterio)methyl]-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,13D2,14D2,15D2,16D2

InChI Key

ZVHNDZWQTBEVRY-JGCLOKBFSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Origin of Product

United States

Synthetic Pathways and Structural Characterization of Momelotinib D10

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a pivotal technique in medicinal chemistry, primarily aimed at improving the pharmacokinetic profiles of drug candidates. researchgate.netnih.gov This is achieved by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of this bond. benchchem.com A variety of strategies have been developed to achieve deuteration, ranging from classical methods to modern catalytic approaches.

Key strategies for deuterium incorporation include:

Hydrogen Isotope Exchange (HIE): This is one of the most efficient and widely used methods, involving the direct replacement of hydrogen with deuterium. snnu.edu.cn HIE reactions are often catalyzed by transition metals like iridium and palladium, which can facilitate C-H bond activation and subsequent exchange with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). snnu.edu.cnacs.orgthieme-connect.com Late-stage HIE is particularly valuable as it allows for the deuteration of complex molecules in the final steps of a synthetic sequence, avoiding the need to build the molecule from pre-deuterated starting materials. acs.orgthieme-connect.com

Photochemical Deuteration: This emerging strategy utilizes visible light to induce the incorporation of deuterium. rsc.org It offers the advantage of proceeding under mild reaction conditions and has been successfully applied to the late-stage deuteration of complex structures, including drug molecules. rsc.org

Biocatalytic Deuteration: This method employs enzymes to catalyze the stereospecific incorporation of deuterium. researchgate.net For instance, enzymes can facilitate the reductive deuteration of double bonds using D₂O as the deuterium source and a clean reductant like H₂, providing a green and highly selective labeling technique. researchgate.net

Synthesis from Deuterated Building Blocks: This classical approach involves using starting materials that already contain deuterium at the desired positions. snnu.edu.cnansto.gov.au While effective, this method can be limited by the commercial availability of the required deuterated reagents and may necessitate longer, more costly synthetic routes. nih.govthieme-connect.com

These methods provide a versatile toolkit for synthetic chemists to create specifically labeled molecules like Momelotinib-d10.

Table 1: Summary of Deuterium Incorporation Strategies

Strategy Description Key Features Citations
Hydrogen Isotope Exchange (HIE) Direct replacement of H with D, often catalyzed by transition metals (e.g., Ir, Pd). Enables late-stage functionalization; D₂O is a common deuterium source. acs.org, thieme-connect.com, snnu.edu.cn
Photochemical Deuteration Uses visible light to promote C-D bond formation. Proceeds under mild conditions; suitable for complex molecules. rsc.org
Biocatalytic Deuteration Employs enzymes to achieve highly selective and stereospecific deuteration. Environmentally friendly; uses D₂O as a deuterium source. researchgate.net

| Deuterated Building Blocks | Utilizes pre-deuterated starting materials in a multi-step synthesis. | Straightforward concept but can be limited by reagent availability and cost. | snnu.edu.cn, nih.gov, ansto.gov.au |

Synthetic Pathways for Momelotinib (B1663569) and Methodological Considerations for Deuteration at Specific Positions (d10)

The synthesis of Momelotinib, a Janus kinase (JAK) inhibitor, has been achieved through various convergent routes. researchgate.netresearchgate.net A common approach involves the construction of the central pyrimidine (B1678525) ring by condensing a guanidine (B92328) derivative with an enaminone intermediate. researchgate.net

A representative synthesis of non-deuterated Momelotinib proceeds as follows: researchgate.net

Guanidine Formation: 4-morpholinoaniline (B114313) is reacted with cyanamide (B42294) to form 1-(4-morpholinophenyl)guanidine.

Enaminone Formation: Methyl 4-acetylbenzoate is treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate.

Pyrimidine Ring Cyclization: The guanidine and enaminone intermediates are condensed in the presence of an alcoholic alkali at elevated temperatures to form the core pyrimidine structure, methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate.

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

Amidation: Finally, the carboxylic acid is coupled with aminoacetonitrile (B1212223) to yield the final product, Momelotinib. researchgate.net

For the synthesis of This compound , the ten deuterium atoms are incorporated into the two most likely metabolically susceptible positions: the eight protons of the morpholine (B109124) ring and the two protons of the cyanomethyl group. This specific placement results from combining deuteration at the morpholine moiety (d8) and the cyanomethyl group (d2). benchchem.comvulcanchem.com

Methodological considerations for this specific deuteration include:

Use of Deuterated Starting Materials: The most direct synthetic approach would involve utilizing deuterated building blocks. This would entail using morpholine-d8 in the initial step to create 4-(morpholin-d8-yl)aniline and using aminoacetonitrile-d2 in the final amidation step. This strategy ensures precise placement and high isotopic purity of the deuterium labels.

Late-Stage Isotope Exchange: Alternatively, a late-stage HIE could be explored. However, achieving selective and complete deuteration at the morpholine and cyanomethyl positions without affecting other C-H bonds in the molecule would be challenging and require carefully optimized catalytic conditions. Given the availability of the deuterated precursors, synthesis from labeled building blocks is often the more practical and reliable method.

Table 2: Key Intermediates in a Representative Synthesis of Momelotinib

Step Starting Material(s) Intermediate Product Citations
1 4-morpholinoaniline, Cyanamide 1-(4-morpholinophenyl)guanidine researchgate.net
2 Methyl 4-acetylbenzoate, DMF-DMA Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate researchgate.net
3 Guanidine and Enaminone Intermediates Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate researchgate.net
4 Ester Intermediate from Step 3 4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzoic acid researchgate.net, nih.gov

| 5 | Carboxylic Acid from Step 4, Aminoacetonitrile | N-(cyanomethyl)-4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzamide (Momelotinib) | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Deuterated Analogs

The structural confirmation and purity analysis of this compound require advanced analytical techniques capable of distinguishing between isotopologues. wikipedia.org Mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography are the primary methods used for this purpose. acs.orgmoravek.com

Mass Spectrometry (MS): MS is a fundamental tool for characterizing deuterated compounds. cernobioscience.com The primary indicator of successful deuteration is a shift in the molecular weight. For this compound, the molecular ion peak in the mass spectrum will be 10 mass units higher than that of the non-deuterated compound. High-resolution mass spectrometry (HRMS) is particularly crucial as it can accurately determine the mass of the isotopologues and is used to calculate the isotopic purity of the labeled compound. researchgate.net Tandem mass spectrometry (MS/MS) can further help in localizing the deuterium atoms by analyzing the fragmentation patterns of the deuterated molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is indispensable for confirming the precise location of deuterium atoms. wikipedia.org

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the eight protons of the morpholine ring and the two protons of the methylene (B1212753) group adjacent to the nitrile will be absent, providing clear evidence of deuteration at these sites. acs.org

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment within the molecule. acs.org

¹³C NMR: The carbon-13 NMR spectrum may also show characteristic changes. Carbons directly bonded to deuterium will exhibit triplet splitting (due to coupling with the spin-1 deuterium nucleus) and may experience different relaxation times compared to their protonated counterparts. researchgate.net

Chromatographic Methods: High-performance liquid chromatography (HPLC) is essential for assessing the purity of this compound. tandfonline.com

Reversed-Phase HPLC (RP-HPLC): When analyzing a mixture of a deuterated compound and its non-deuterated analog using RP-HPLC, the deuterated version often has a slightly shorter retention time. tandfonline.comtandfonline.com This phenomenon occurs because C-D bonds are shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase. acs.orgtandfonline.com This subtle difference allows for the chromatographic separation and quantification of the deuterated and non-deuterated species.

Table 3: Analytical Methodologies for Characterizing this compound

Technique Principle of Analysis Expected Outcome for this compound Citations
Mass Spectrometry (MS/HRMS) Measures mass-to-charge ratio to determine molecular weight. Molecular ion peak shifted by +10 m/z units compared to Momelotinib. HRMS confirms isotopic purity. wikipedia.org, researchgate.net
¹H NMR Spectroscopy Detects proton signals in the molecule. Absence of signals for the 8 morpholine protons and 2 cyanomethyl protons. acs.org
²H NMR Spectroscopy Directly detects deuterium signals. Signals corresponding to the specific chemical environments of the 10 deuterium atoms. acs.org

| Reversed-Phase HPLC | Separates compounds based on polarity. | Slightly shorter retention time compared to non-deuterated Momelotinib. | tandfonline.com, tandfonline.com |

Table 4: List of Mentioned Chemical Compounds

Compound Name
Momelotinib
This compound
Momelotinib-d2
Momelotinib-d8
4-morpholinoaniline
Cyanamide
1-(4-morpholinophenyl)guanidine
Methyl 4-acetylbenzoate
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate
Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate
4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzoic acid
Aminoacetonitrile
Morpholine-d8
Aminoacetonitrile-d2

Preclinical Pharmacokinetic and Metabolic Research of Momelotinib D10

In Vitro Metabolic Stability Studies of Momelotinib-d10

Detailed in vitro metabolic stability studies for this compound have not been published. The goal of such studies would be to quantify the extent to which deuteration alters the metabolic fate of the molecule compared to its parent compound.

Microsomal Stability Evaluation and Enzyme Kinetics

There is no specific data available from microsomal stability evaluations for this compound. For the parent compound, momelotinib (B1663569), metabolism is known to be mediated by multiple CYP enzymes. nih.govnih.gov A microsomal stability assay for this compound would involve incubating the compound with human liver microsomes to determine its intrinsic clearance and half-life. google.com Such an evaluation would provide the first indication of whether the deuterium (B1214612) substitution successfully slows down metabolism at the primary sites.

Hepatocyte-Based Metabolism Investigations

Investigations using hepatocytes, which are considered the gold standard for in vitro metabolism studies, have not been reported for this compound. dls.com These studies would offer a more comprehensive picture than microsomes by incorporating the full range of metabolic enzymes and transporter functions present in liver cells. dls.com For the parent compound, studies in human hepatocytes were crucial in identifying the metabolic pathways. nih.gov

Investigation of Cytochrome P450 Enzyme and Aldehyde Oxidase Contributions to this compound Metabolism (in vitro)

No specific data exists for this compound. The metabolism of the parent compound, momelotinib, involves several CYP enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov Furthermore, the formation of its major active metabolite, M21, is a two-step process involving initial CYP-mediated oxidation followed by metabolism by aldehyde oxidase. nih.govresearchgate.net A key objective for studying this compound would be to determine if deuteration alters the relative contributions of these enzymatic pathways.

Preclinical Pharmacokinetic Profiling of this compound in Animal Models

There is a lack of publicly available data on the pharmacokinetic profile of this compound in any animal models. Such studies are essential to understand how the anticipated improvements in metabolic stability translate to an in vivo setting.

Absorption and Distribution Studies in Non-Human Systems

Specific absorption and distribution data for this compound in preclinical species have not been published. For the parent compound, momelotinib was rapidly absorbed following oral administration in preclinical and human studies. researchgate.netresearchgate.net Studies in animal models would be necessary to determine the oral bioavailability and tissue distribution of this compound and compare it to the parent drug.

Excretion Pathways of this compound and its Metabolites in Preclinical Species

Information on the excretion pathways of this compound and its potential metabolites in preclinical species is not available. Studies with radiolabeled momelotinib ([14C]MMB) showed that the parent compound and its metabolites are primarily excreted in the feces, with urine being a secondary route. researchgate.netresearchgate.net Similar mass balance studies would be required to characterize the excretion routes for this compound.

Comparative Analysis of Metabolic and Pharmacokinetic Profiles: this compound Versus Unlabeled Momelotinib in Preclinical Systems

The use of stable isotope-labeled compounds, such as this compound, is a standard practice in drug metabolism and pharmacokinetic (DMPK) studies. These labeled analogues are critical as internal standards in bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug and its metabolites in biological matrices. scribd.comau.dk While direct, head-to-head published studies detailing the complete preclinical pharmacokinetic and metabolic profile of this compound are not publicly available, a comparative analysis can be constructed based on the known profile of unlabeled Momelotinib and the established principles of deuterium substitution in drug molecules.

Pharmacokinetics of Unlabeled Momelotinib in Preclinical Models

Preclinical studies have characterized the pharmacokinetic profile of unlabeled Momelotinib. For instance, research in rat models provides key parameters that serve as a baseline for comparison. Following oral administration, Momelotinib is absorbed and processed, leading to measurable plasma concentrations.

A study involving the administration of Momelotinib to rats yielded the following pharmacokinetic parameters for the unlabeled compound. jpionline.org

Interactive Data Table: Pharmacokinetic Parameters of Unlabeled Momelotinib in Rats jpionline.org

Pharmacokinetic ParameterValueUnit
Cmax (Maximum Concentration)27.2ng/mL
AUC0-t (Area Under the Curve)156ng-hr/mL

This table presents key pharmacokinetic values for unlabeled Momelotinib in a preclinical rat model, providing a benchmark for understanding its behavior in vivo.

Metabolism of Unlabeled Momelotinib in Preclinical Systems

The metabolism of Momelotinib has been investigated in various preclinical species, including rats and dogs, as well as in human-derived in vitro systems. nih.gov These studies reveal that Momelotinib is subject to extensive metabolism, mediated primarily by multiple cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2. researchgate.net

Expected Impact of Deuteration on Momelotinib's Profile (this compound)

The substitution of hydrogen atoms with deuterium (a heavy isotope of hydrogen) to create this compound is not expected to alter the fundamental metabolic pathways. However, it can introduce a "kinetic isotope effect" (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of bond cleavage during enzymatic reactions. benchchem.com

Metabolic Rate: For metabolic reactions that involve the breaking of a carbon-hydrogen bond at a deuterated position, the rate of metabolism for this compound would be expected to be slower than that of unlabeled Momelotinib. For example, the rationale for creating deuterated Janus Kinase inhibitors like Momelotinib-d2 (a variant with two deuterium atoms) is to reduce CYP3A4-mediated oxidation, thereby decreasing first-pass metabolism. benchchem.com This suggests that this compound, with ten deuterium atoms, would likely exhibit reduced metabolic clearance compared to the unlabeled version, assuming deuteration occurs at metabolically active sites.

While deuterated analogues like octadeuterated Momelotinib (d8) are confirmed for use as internal standards in clinical pharmacokinetic studies, the primary assumption for such use is that their chromatographic and mass spectrometric behavior is nearly identical to the unlabeled analyte, while being distinguishable by mass. scribd.com However, the subtle in vivo differences due to the KIE are the very reason deuterated drugs are also explored as therapeutic agents themselves, with potentially improved pharmacokinetic properties. benchchem.com

Preclinical Pharmacodynamic Research and Molecular Mechanism Studies of Momelotinib D10

In Vitro Kinase Inhibition Profiling of Momelotinib-d10

Biochemical assays have been crucial in quantifying the inhibitory potency of momelotinib (B1663569) against its primary kinase targets. These in vitro studies determine the concentration of the inhibitor required to reduce the activity of a specific enzyme by half (IC₅₀), providing a measure of its potency.

Momelotinib demonstrates potent inhibitory activity against JAK1 and JAK2, the key mediators of the JAK-STAT signaling pathway that is hyperactivated in myelofibrosis. hematologyandoncology.netnih.gov Its potency against JAK3 is considerably lower, indicating a degree of selectivity within the JAK family. nih.gov In enzymatic assays, momelotinib is an ATP-competitive inhibitor. nih.govcancer-research-network.com The reported half-maximal inhibitory concentrations (IC₅₀) from various preclinical studies are summarized below.

Kinase TargetReported IC₅₀ (nM)Source
JAK111 nih.gov
JAK126.9 cancer-research-network.com
JAK21.4 cancer-research-network.com
JAK218 nih.gov
JAK251 confex.com
JAK2 (V617F mutant)2.8 nih.gov
JAK3155 nih.gov

A unique feature of momelotinib's profile is its potent inhibition of ACVR1, also known as ALK2. hematologyandoncology.net ACVR1 is a key regulator of hepcidin (B1576463), the master hormone controlling iron homeostasis. mdpi.comnih.gov By inhibiting ACVR1, momelotinib can suppress hepcidin production, thereby improving iron availability for erythropoiesis and addressing anemia. hematologyandoncology.netnih.gov This mechanism distinguishes it from other JAK inhibitors. hematologyandoncology.net The reported IC₅₀ values for ACVR1 are consistently in the low nanomolar range.

Kinase TargetReported IC₅₀ (nM)Source
ACVR1/ALK26.8 - 8.4 researchgate.net
ACVR1/ALK28.4 mdpi.comnih.gov

Cellular Pathway Modulation by this compound in Preclinical Cell Line Models

Beyond enzymatic assays, studies in cellular models are essential to confirm that kinase inhibition translates into modulation of downstream signaling pathways and desired cellular effects like reduced proliferation and induction of apoptosis.

Myelofibrosis is characterized by a hyperactivated JAK-STAT pathway, which drives inflammation and abnormal cell proliferation. hematologyandoncology.netnih.gov Preclinical studies confirm that momelotinib effectively inhibits this pathway in cellular contexts. It achieves this by blocking the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream effectors of JAK kinases. nih.govnih.gov In human erythroleukemia (HEL) cells, which harbor the JAK2 V617F mutation, momelotinib inhibited STAT5 phosphorylation with an IC₅₀ of 400 nM. nih.gov Another study using the SET2 myelofibrosis cell line reported an IC₅₀ of 205 nM for the inhibition of STAT5 phosphorylation. confex.com Research has also shown that momelotinib can inhibit the phosphorylation of STAT1, STAT3, and STAT5 in relevant cellular models. cancer-research-network.com

The anemia seen in myelofibrosis is often linked to high levels of inflammation that drive up hepcidin production, leading to restricted iron availability for red blood cell production. nih.govwustl.edu Momelotinib's ability to counteract this is linked to its inhibition of the ACVR1 signaling pathway. nih.gov Preclinical studies have shown that momelotinib inhibits the bone morphogenetic protein 6 (BMP6)-ACVR1/SMAD1/5/8 iron-sensing pathway. wustl.edu

In vitro experiments using the human hepatoma cell line HepG2 demonstrated that momelotinib inhibits BMP6-mediated phosphorylation of SMAD1/5/8 and subsequent hepcidin production. nih.gov These findings were validated in vivo using a rat model of anemia of chronic disease (ACD). nih.gov In these rats, treatment with momelotinib resulted in decreased phosphorylation of SMAD1/5/8 in the liver, reduced serum hepcidin levels, and increased serum iron. nih.gov This ultimately led to normalized hemoglobin concentrations and red blood cell counts, providing strong preclinical evidence for momelotinib's direct role in regulating iron homeostasis. nih.govnih.gov

By inhibiting key signaling pathways that drive cell growth and survival, momelotinib has been shown to suppress proliferation and induce apoptosis in various hematopoietic cell lines that are dependent on JAK2 signaling. nih.gov In vitro studies demonstrated that momelotinib inhibits the growth of Ba/F3 cells engineered to express the JAK2 V617F mutation and human erythroleukemia (HEL) cells. nih.gov The compound was also effective against Ba/F3 cells expressing the MPL W515L mutation, another common driver in myeloproliferative neoplasms. nih.gov

Cell LineRelevant MutationEffectReported IC₅₀ (nM)Source
Ba/F3JAK2 V617FGrowth InhibitionNot specified, but potent nih.gov
Ba/F3MPL W515LGrowth Inhibition200 nih.gov
HELJAK2 V617FGrowth Inhibition1500 nih.gov

Furthermore, momelotinib was shown to induce growth suppression and apoptosis in these JAK2-dependent cell lines, confirming its potential to target the underlying clonal proliferation in myelofibrosis. nih.gov

Structure-Activity Relationship (SAR) Implications of Deuteration for Momelotinib's Preclinical Biological Activity

Information regarding the structure-activity relationship implications of deuterating Momelotinib is not available in published preclinical studies. A comprehensive SAR analysis would require comparative data on the binding affinities and inhibitory activities of Momelotinib and this compound against their target kinases, such as JAK1, JAK2, and ACVR1. This would involve detailed enzymatic assays and cellular studies to quantify any changes in potency or selectivity resulting from the isotopic substitution. Without such data, any discussion on the SAR implications would be purely speculative.

Similarly, detailed research findings and data tables comparing the preclinical biological activity of Momelotinib and its deuterated analogue are absent from the scientific literature. Such data would be crucial for understanding how deuteration impacts the compound's efficacy in preclinical models of diseases like myelofibrosis.

Advanced Analytical Methodologies for Momelotinib D10 Quantification and Detection

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Momelotinib-d10

The quantification of novel pharmaceutical compounds in biological samples necessitates the development of highly selective and sensitive analytical methods. jpionline.orgresearchgate.net LC-MS/MS has emerged as the gold standard for this purpose, and its application is crucial for studying deuterated compounds like this compound. researchgate.netfda.gov The validation of such methods ensures that the data generated are reliable and reproducible, which is a prerequisite for regulatory submissions and further clinical development. who.intfda.govnih.gov

Method Optimization for Sensitivity and Specificity

The optimization of an LC-MS/MS method is a meticulous process aimed at achieving the highest possible sensitivity and specificity for the analyte . jpionline.org For Momelotinib (B1663569) and its deuterated internal standard, this compound, this involves the careful selection of several key parameters.

Chromatographic separation is typically achieved on a C18 column, which is effective for separating non-polar to moderately polar compounds like Momelotinib from endogenous matrix components. jpionline.orgnih.gov The mobile phase often consists of an organic solvent, such as acetonitrile (B52724), and an aqueous component containing a modifier like formic acid. jpionline.orgresearchgate.netnih.gov This modifier helps to improve peak shape and promote protonation of the analyte for efficient ionization. jpionline.org

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, which provides high selectivity through Multiple Reaction Monitoring (MRM). jpionline.org For Momelotinib, detection is optimized in positive electrospray ionization (ESI) mode, where it forms a protonated molecule [M+H]+. jpionline.orgresearchgate.net Specific precursor-to-product ion transitions are selected to ensure that only the compound of interest is detected. For instance, the transition for unlabeled Momelotinib has been identified as m/z 415.4 → 160.4. jpionline.orgresearchgate.net A corresponding, distinct transition would be established for this compound to allow for its simultaneous detection and quantification.

ParameterTypical Condition for Momelotinib AnalysisPurpose
Chromatography ColumnSymmetry C18 (or similar) jpionline.orgnih.govSeparates analyte from matrix interferences.
Mobile PhaseAcetonitrile and 0.1% Formic Acid in water jpionline.orgresearchgate.netElutes the analyte and facilitates ionization.
Ionization ModePositive Electrospray Ionization (ESI+) jpionline.orgresearchgate.netCreates charged ions for mass detection.
Detection ModeMultiple Reaction Monitoring (MRM) jpionline.orgProvides high selectivity and sensitivity.
Precursor Ion (Momelotinib)m/z 415.4 [M+H]+ jpionline.orgresearchgate.netParent ion selected for fragmentation.
Product Ion (Momelotinib)m/z 160.4 jpionline.orgresearchgate.netSpecific fragment ion used for quantification.

Matrix Effect and Recovery Assessment in Preclinical Biological Samples

When analyzing samples from preclinical studies, such as rat plasma, it is essential to evaluate the impact of the biological matrix on the analytical results. jpionline.orgnih.gov The "matrix effect" refers to the alteration of ionization efficiency by co-eluting endogenous components, which can lead to ion suppression or enhancement and, consequently, inaccurate quantification. waters.com Stable isotope-labeled internal standards like this compound are considered the best tool to compensate for these effects because they co-elute with the analyte and experience similar ionization suppression or enhancement. waters.comchromforum.org

Recovery assessment is performed to determine the efficiency of the sample extraction process. jpionline.org For Momelotinib, a protein precipitation method using acetonitrile is often employed to remove proteins from plasma samples before analysis. jpionline.orgresearchgate.net Studies have shown that this technique can yield high and consistent recovery for Momelotinib, often exceeding 97%. jpionline.orgresearchgate.net The recovery of this compound is expected to be nearly identical to that of the unlabeled drug due to their chemical similarity, ensuring that the ratio of analyte to internal standard remains constant throughout the sample preparation process. waters.com

Validation ParameterFinding for Momelotinib BioanalysisImportance
Extraction MethodProtein Precipitation with Acetonitrile jpionline.orgSimplifies sample cleanup.
Analyte RecoveryAverage recovery of 97.29% for Momelotinib jpionline.orgresearchgate.netEnsures efficient extraction from the biological matrix.
Matrix EffectMitigated by the use of a co-eluting stable isotope-labeled internal standard (SIL-IS) like this compound. waters.comchromforum.orgCorrects for variability in ionization caused by biological components.
Linearity (Correlation Coefficient)r² ≥ 0.999 jpionline.orgresearchgate.netDemonstrates a direct proportional relationship between concentration and instrument response.

Applications of this compound as an Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. nebiolab.comcerilliant.com this compound, being chemically identical to Momelotinib except for the presence of ten deuterium (B1214612) atoms, is the ideal internal standard for quantifying its unlabeled counterpart. chromforum.org

Quantification of Unlabeled Momelotinib in Preclinical Biological Matrices

In preclinical pharmacokinetic studies, accurate measurement of drug concentration in biological matrices like rat plasma over time is critical. jpionline.orgresearchgate.net this compound is added at a known, fixed concentration to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. waters.com Because this compound and Momelotinib have virtually identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. chromforum.orgnebiolab.com Any sample-to-sample variation in extraction recovery or matrix-induced ionization suppression will affect both the analyte and the internal standard to the same degree. cerilliant.com Therefore, the ratio of the peak area of Momelotinib to the peak area of this compound provides a normalized signal that is directly proportional to the concentration of Momelotinib in the original sample. nebiolab.com This approach significantly improves the precision and accuracy of the quantification. nebiolab.comcerilliant.com

Principles and Practice of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is an application of the isotope dilution mass spectrometry (IDMS) principle. ontosight.aiwikipedia.org IDMS is a highly accurate quantification technique that involves spiking a sample with a known amount of an isotopically enriched version of the analyte. ontosight.aibritannica.com The mass spectrometer distinguishes between the naturally occurring analyte (e.g., Momelotinib) and the "heavy" labeled standard (this compound) based on their mass-to-charge ratio difference. epa.govup.ac.za

The fundamental principle is that after the labeled standard is added and thoroughly mixed with the sample, the ratio of the native analyte to the labeled standard is measured by the mass spectrometer. wikipedia.org Since a known amount of the standard was added, the unknown concentration of the native analyte can be calculated with high precision. epa.gov This method is considered a primary or reference method in analytical chemistry because it is less susceptible to variations in sample preparation and instrument response, effectively correcting for many potential sources of error. fda.govcerilliant.com

Role of this compound in Metabolite Identification and Profiling in Preclinical Research

Beyond its role in quantification, this compound is also a valuable tool in preclinical metabolite identification studies. researchgate.netfrontagelab.com.cn Understanding how a drug is metabolized is a crucial part of drug development. nih.govnih.gov

When this compound is administered in a preclinical study, its metabolites will retain some or all of the deuterium atoms. This creates a unique isotopic signature. In LC-MS/MS analysis, drug-related metabolites can be distinguished from endogenous molecules by searching for the characteristic mass shift between the unlabeled and the deuterium-labeled species. nebiolab.com For example, if an unlabeled metabolite is detected, the presence of a corresponding ion with a higher mass (indicating the presence of deuterium) in samples from a this compound dosed animal would confirm its origin from the parent drug. This technique helps to rapidly identify and profile the metabolic fate of Momelotinib, distinguishing its metabolites from the vast number of other molecules present in a biological sample. researchgate.net This is particularly useful in characterizing major metabolites, such as the active metabolite M21, which is formed through oxidation of the morpholine (B109124) ring. nih.govnih.govdrugbank.com

Preclinical Research Models and Methodological Considerations in Momelotinib D10 Studies

Selection and Utility of In Vitro Cell Line Models for Deuterated Compound Research

The investigation of a therapeutic agent like Momelotinib (B1663569) begins with in vitro studies to characterize its mechanism of action and activity. In this context, Momelotinib-d10 serves as an essential reference standard for quantifying the concentration of Momelotinib in cell-based assays. The selection of appropriate cell line models is critical and is based on the drug's molecular targets. For Momelotinib, which targets the JAK-STAT pathway and ACVR1, relevant cell lines include those that are dependent on this signaling for proliferation and survival. nih.govnih.gov

Preclinical studies for Momelotinib have utilized various cell lines to establish its inhibitory profile. For instance, its ability to inhibit the proliferation of cell lines harboring the JAK2V617F mutation, such as HEL (human erythroleukemia) and Ba/F3 (a murine pro-B cell line), has been demonstrated. nih.gov Furthermore, to investigate its unique effect on anemia, which is mediated through ACVR1 inhibition, human hepatoma cell lines like HepG2 are used. researchgate.net In these experiments, researchers would treat the cells with Momelotinib and then use this compound as an internal standard during mass spectrometry analysis of cell lysates to accurately measure the intracellular concentration of the drug and its metabolites.

The use of deuterated standards like this compound is advantageous because they exhibit similar chromatographic behavior and ionization efficiency to the analyte (Momelotinib) but are mass-differentiated, which helps to correct for variations during sample preparation and analysis. aptochem.comclearsynth.com

Table 1: Examples of In Vitro Cell Line Models in JAK Inhibitor Research

Cell LineOriginRelevance to Momelotinib Research
HEL Human ErythroleukemiaHarbors the JAK2V617F mutation; used to assess inhibition of JAK2-driven proliferation and STAT5 phosphorylation. nih.gov
Ba/F3 Murine Pro-B CellCan be engineered to express JAK2V617F; used to test for JAK2-dependent cell growth inhibition. nih.gov
HepG2 Human Liver CarcinomaUsed to study the regulation of hepcidin (B1576463), a key iron-regulatory hormone, via the ACVR1/BMP/SMAD pathway. researchgate.net
SET-2 Human Megakaryoblastic LeukemiaDerived from a patient with essential thrombocythemia, expresses JAK2V617F; used for screening JAK2 inhibitors. aacrjournals.org

Application of Animal Models in Deuterated Drug Research (e.g., Murine Myeloproliferative Neoplasm Models, Rat Anemia Models)

Following in vitro validation, the efficacy of a drug candidate is assessed in animal models that mimic human diseases. For Momelotinib, these include models of myeloproliferative neoplasms (MPNs) and anemia of chronic disease. In these studies, Momelotinib is the therapeutic agent administered, while this compound is indispensable for the pharmacokinetic (PK) and pharmacodynamic (PD) analyses, allowing for the precise measurement of the drug's concentration in plasma, tissues, and other biological matrices. researchgate.net

Murine Myeloproliferative Neoplasm (MPN) Models: MPNs are a group of blood cancers characterized by overactive JAK-STAT signaling. researchgate.net Murine models are essential for evaluating the potential of JAK inhibitors like Momelotinib to reduce disease burden. A common approach is to use retroviral transplantation models where mouse hematopoietic stem cells are transduced with the JAK2V617F mutation and then transplanted into irradiated recipient mice. These mice develop an MPN phenotype, including splenomegaly and abnormal blood counts, which are key endpoints for assessing drug efficacy. researchgate.netashpublications.org More recent and sophisticated genetic mouse models allow for the inducible expression and deletion of the Jak2V617F allele, providing powerful tools to compare the effects of JAK inhibitors against the genetic removal of the disease driver. researchgate.netnih.gov In such studies, this compound would be used to correlate the administered dose of Momelotinib with its concentration in the blood and spleen and the observed therapeutic effects, such as reduction in spleen size and normalization of blood cell counts. aacrjournals.orgashpublications.org

Rat Anemia Models: A distinguishing feature of Momelotinib is its ability to ameliorate anemia, a common and debilitating problem in myelofibrosis patients. nih.gov This effect is attributed to its inhibition of ACVR1, which leads to a reduction in hepcidin, the main regulator of iron availability. researchgate.nethaematologica.org To study this, researchers use models such as the rat model of anemia of chronic disease (ACD). In this model, chronic inflammation is induced, leading to elevated hepcidin and subsequent anemia. researchgate.nethaematologica.org Treatment with Momelotinib in these models has been shown to normalize hemoglobin and red blood cell counts. haematologica.org The use of this compound as an internal standard is crucial for quantifying Momelotinib levels in the plasma of these rats and linking drug exposure to changes in hepcidin levels and hematological parameters. researchgate.net

Table 2: Key Animal Models for Evaluating Momelotinib's Therapeutic Action

Model TypeSpecific ModelKey PathophysiologyTherapeutic Assessment
Myeloproliferative Neoplasm JAK2V617F retroviral transplant mouse modelOveractive JAK-STAT signaling, splenomegaly, abnormal blood countsReduction of spleen size, normalization of hematocrit and white blood cell counts, decrease in mutant allele burden. researchgate.netashpublications.org
Anemia of Chronic Disease Streptococcal peptidoglycan-polysaccharide induced rat modelInflammation-driven increase in hepcidin, iron-restricted erythropoiesis, anemiaNormalization of hemoglobin and red blood cell count, reduction in serum hepcidin. researchgate.nethaematologica.org

Methodological Challenges and Solutions in Deuterated Compound Research

The use of deuterated compounds like this compound, while highly beneficial for bioanalysis, presents a unique set of methodological challenges related to their synthesis and analytical application.

Challenges:

Synthesis and Purification: The synthesis of deuterated compounds requires specialized methods to introduce deuterium (B1214612) atoms at specific positions within a molecule. ansto.gov.auunam.mx This can involve hydrogen-deuterium exchange reactions or using deuterated starting materials. resolvemass.cacdnsciencepub.com Achieving high levels of isotopic purity (i.e., ensuring that the intended hydrogen atoms are replaced with deuterium without unintended substitutions) and chemical purity is a significant challenge. ansto.gov.aucdnsciencepub.com

Isotopic Stability and Scrambling: There is a risk of the deuterium label being lost or "scrambling" to other positions on the molecule during synthesis, purification, or even during sample storage and analysis. This would compromise its utility as an internal standard.

Metabolic Switching: While the C-D bond is stronger than the C-H bond, potentially slowing metabolism at the site of deuteration, this can sometimes lead to "metabolic switching" or "shunting," where the body metabolizes the drug through alternative pathways. musechem.comnih.gov If a deuterated internal standard were to metabolize differently than the parent drug in an assay, it could lead to inaccurate quantification. nih.gov

Analytical Interference: In mass spectrometry, it is crucial that the mass of the deuterated standard is sufficiently different from the parent compound to avoid signal overlap from natural isotopic abundances of carbon, hydrogen, and oxygen in the parent drug. aptochem.com Furthermore, matrix effects in complex biological samples can sometimes suppress or enhance the ionization of the analyte and the internal standard differently, although using a co-eluting stable isotope-labeled standard greatly minimizes this risk. clearsynth.comnih.gov

Solutions:

Advanced Synthetic and Purification Techniques: A variety of methods, including catalytic H-D exchange and flow synthesis, are used to produce deuterated compounds efficiently. thalesnano.comtn-sanso.co.jp Purification is typically achieved using standard chromatographic techniques like HPLC, with rigorous quality control. ansto.gov.au

Careful Design of Internal Standards: To mitigate issues like metabolic switching and analytical interference, deuterated internal standards are carefully designed. Ideally, they co-elute with the parent compound and have a sufficient mass increase (typically +3 or more mass units) to move their signal clear of the parent drug's isotopic envelope. aptochem.com The stability of the deuterium label is also a key consideration in the design phase.

Method Validation: Any quantitative bioanalytical method using a deuterated internal standard must be thoroughly validated according to regulatory guidelines. This validation process assesses accuracy, precision, selectivity, stability, and matrix effects to ensure the method is robust and reliable for its intended purpose. clearsynth.comtexilajournal.com

Table 3: Summary of Methodological Challenges and Solutions in Deuterated Compound Research

ChallengeDescriptionSolution(s)
Synthesis & Purity Difficulty in achieving high isotopic and chemical purity during synthesis. ansto.gov.aucdnsciencepub.comUse of advanced synthetic methods (e.g., flow chemistry, catalytic exchange) and robust purification techniques (e.g., HPLC). ansto.gov.autn-sanso.co.jp
Characterization Need to confirm the exact location and percentage of deuterium incorporation.Comprehensive analysis using NMR for structural confirmation and Mass Spectrometry for isotopic distribution and purity assessment. ansto.gov.aubrightspec.com
Analytical Accuracy Potential for ion suppression, matrix effects, and isotopic interference in mass spectrometry. aptochem.comnih.govUse of a stable isotope-labeled internal standard that co-elutes with the analyte; ensuring sufficient mass difference; thorough method validation. aptochem.comclearsynth.comtexilajournal.com
Metabolic Differences Possibility of the deuterated standard behaving differently from the parent drug in biological systems (metabolic switching). musechem.comnih.govStrategic placement of deuterium labels away from primary metabolic sites if possible; validation of analyte and standard stability in the biological matrix. nih.gov

Future Directions and Emerging Research Avenues for Momelotinib D10

Exploring Novel Preclinical Applications of Momelotinib-d10 Beyond Current Indications

The unique pharmacological profile of Momelotinib (B1663569), particularly its dual inhibition of JAK1/2 and ACVR1, suggests that a deuterated version could be explored for a variety of conditions beyond its current focus on myelofibrosis. nih.gov The improved metabolic stability often associated with deuterated compounds could lead to more consistent plasma concentrations and potentially enhanced efficacy or a better safety profile, making it a candidate for chronic inflammatory and autoimmune diseases where JAK inhibitors have shown utility. nih.govgoogle.com

Preclinical studies have indicated that Momelotinib can suppress inflammatory cytokines. nih.gov A deuterated analog, this compound, could be investigated in animal models of various autoimmune disorders. The potential for a more stable and predictable pharmacokinetic profile could be particularly advantageous in these chronic conditions.

Table 1: Potential Novel Preclinical Research Areas for this compound

Therapeutic Area Rationale for Exploration Potential Preclinical Models
Autoimmune Disorders JAK inhibitors are effective in various autoimmune diseases. google.com Improved pharmacokinetics of a deuterated version could offer benefits. Animal models of autoimmune disorders
Inflammatory Conditions Momelotinib has shown suppression of inflammatory cytokines. nih.gov Deuteration may enhance its anti-inflammatory effects. In vitro and in vivo models of inflammation

| Certain Cancers | The JAK/STAT pathway is implicated in various malignancies. google.com | Cancer cell lines and xenograft models |

Advanced Computational and In Silico Modeling for Deuterated Analogs

The development of deuterated compounds like this compound can be significantly accelerated and optimized through the use of advanced computational and in silico modeling. These tools can predict the effects of deuteration on a molecule's metabolic fate, thereby guiding the selection of the most promising deuterated analogs for synthesis and preclinical testing.

In silico models can simulate the interaction of Momelotinib and its deuterated variants with metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are known to metabolize Momelotinib. drugbank.com By predicting how deuteration at specific sites will alter the rate and pathways of metabolism, researchers can prioritize the synthesis of analogs with the most desirable pharmacokinetic properties. This approach can save considerable time and resources compared to traditional trial-and-error methods.

Integration of Multi-Omics Data in Preclinical Deuterated Drug Research

The comprehensive understanding of the biological effects of this compound can be greatly enhanced by integrating multi-omics data in preclinical research. This approach involves the analysis of large datasets from genomics, proteomics, metabolomics, and transcriptomics to create a holistic picture of the drug's mechanism of action and its impact on cellular pathways.

By comparing the multi-omics profiles of cells or tissues treated with Momelotinib versus this compound, researchers can identify subtle differences in their biological activities. This could reveal novel mechanisms of action or off-target effects that may not be apparent from traditional pharmacological assays. For instance, metabolomic studies could pinpoint changes in metabolic pathways affected by the altered pharmacokinetics of the deuterated compound.

Unresolved Questions and Academic Research Challenges in Deuterated Drug Development

Despite the growing interest and success of deuterated drugs, several unresolved questions and academic research challenges remain. The "deuterium switch" is not always straightforward, and the benefits of deuteration can be unpredictable. nih.gov

One of the key challenges is the precise prediction of the kinetic isotope effect in vivo. While deuteration generally slows down metabolism, the magnitude of this effect can vary significantly depending on the specific metabolic pathway and the location of the deuterium (B1214612) atoms. nih.gov Furthermore, the potential for "metabolic switching," where the body compensates for a blocked metabolic pathway by utilizing an alternative one, needs to be carefully investigated for each deuterated compound.

For this compound, a crucial area of academic research will be to thoroughly characterize its metabolic profile in comparison to the parent drug. This includes identifying all major and minor metabolites and understanding how their formation is altered by deuteration. Long-term safety studies will also be essential to ensure that the altered metabolic profile does not lead to the accumulation of any unexpected or toxic metabolites.

Table 2: Key Research Questions for this compound

Research Question Importance
What is the precise impact of deuteration on the metabolism of Momelotinib by CYP enzymes? To predict and understand the pharmacokinetic advantages of this compound. drugbank.com
Does deuteration affect the inhibitory activity of Momelotinib on JAK1/2 and ACVR1? To ensure that the therapeutic efficacy of the drug is maintained or enhanced.

Q & A

Q. What are the standard protocols for characterizing Momelotinib-d10 in preclinical studies?

Methodological Answer: Preclinical characterization should include:

  • Analytical Techniques : Use HPLC-MS or NMR to verify structural integrity and isotopic purity of this compound. For new compounds, provide full spectral data (e.g., 1H^1H-NMR, 13C^{13}C-NMR) and elemental analysis .
  • Purity Assessment : Quantify deuterium incorporation via mass spectrometry, ensuring ≥98% isotopic enrichment. Include batch-specific data in supplementary materials to avoid cluttering the main manuscript .
  • Pharmacological Profiling : Conduct dose-response studies in cell-based assays (e.g., JAK1/2 inhibition) using wild-type Momelotinib as a comparator. Report IC50_{50} values with 95% confidence intervals .

Q. How should researchers design experiments to assess this compound’s pharmacokinetics (PK) in animal models?

Methodological Answer:

  • Study Design : Use a crossover design to compare this compound with non-deuterated analogs. Include at least three dose levels to evaluate linearity .
  • Sampling Protocol : Collect plasma/tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). Analyze using validated LC-MS/MS methods, reporting limits of detection (LOD) and quantification (LOQ) .
  • Data Reporting : Provide absolute bioavailability calculations and tissue distribution ratios. Use compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like t1/2t_{1/2} and VdV_d .

Q. What criteria should guide the selection of clinical endpoints for this compound trials in myelofibrosis?

Methodological Answer:

  • Primary Endpoints : Focus on objective measures such as spleen volume reduction (MRI/CT) and symptom improvement (MPN-SAF TSS). Align with FDA/EMA guidelines for myelofibrosis therapies .
  • Secondary Endpoints : Include biomarkers (e.g., JAK2 V617F allele burden) and safety metrics (e.g., hemoglobin levels, thrombocytopenia incidence). Pre-specify statistical adjustments for multiple comparisons .
  • Endpoint Validation : Reference historical data from Momelotinib trials to ensure comparability. Use CONSORT or SPIRIT checklists for trial protocol transparency .

Advanced Research Questions

Q. How can researchers optimize assays to distinguish this compound’s target selectivity from off-target effects?

Methodological Answer:

  • Kinase Panel Screening : Use broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) at 1 μM and 10 μM concentrations. Normalize inhibition data to ATP KmK_m values for each kinase .
  • Off-Target Validation : Employ CRISPR/Cas9-engineered cell lines lacking JAK1/2 to isolate non-specific effects. Combine with thermal shift assays (TSA) to confirm direct target engagement .
  • Data Interpretation : Apply strict cutoffs (e.g., >50% inhibition at 1 μM) to define selectivity. Use hierarchical clustering to visualize kinase inhibition patterns .

Q. What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Comparative Pharmacodynamic Analysis : Measure drug exposure in vitro (e.g., plasma protein binding, metabolic stability) and correlate with in vivo PK. Adjust in vitro doses to match free drug concentrations .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) or phosphoproteomics to identify compensatory pathways in vivo. Validate findings with siRNA knockdown or pharmacological inhibitors .
  • Limitations Section : Explicitly discuss discrepancies in the manuscript, citing potential factors like tumor microenvironment heterogeneity or immune cell interactions .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action in resistant myelofibrosis?

Methodological Answer:

  • Study Design : Pair RNA-seq (transcriptome) with ATAC-seq (chromatin accessibility) on patient-derived xenografts (PDXs) pre- and post-treatment. Include longitudinal sampling to track clonal evolution .
  • Bioinformatics Pipeline : Use weighted gene co-expression network analysis (WGCNA) to link gene modules to clinical outcomes. Apply pathway enrichment tools (e.g., GSEA, DAVID) to prioritize targets .
  • Validation : Confirm candidate genes via CRISPR interference (CRISPRi) in primary cells. Cross-reference findings with clinical databases (e.g., TCGA) to assess translational relevance .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Model Selection : Use nonlinear regression (e.g., four-parameter logistic model) for IC50_{50}/EC50_{50} estimation. For population PK/PD data, apply nonlinear mixed-effects modeling (NONMEM) .
  • Handling Outliers : Predefine exclusion criteria (e.g., >3 SD from mean) and use robust regression methods (e.g., Huber loss) to minimize bias .
  • Reproducibility : Share raw data and analysis scripts (e.g., R/Python) in supplementary materials. Adhere to the TRIPOD checklist for predictive modeling studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.